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VinSpinIn

SPIN1 Kd ITC

SPIN1 research often suffers from off-target effects and lack of proper controls. VinSpinIn, a bivalent SPIN1 chemical probe, eliminates this uncertainty by simultaneously engaging Tudor domains 1 and 2 (Kd 9.9 nM). • Unique bidentate binding ensures >300-fold selectivity over methyltransferases • Structurally matched inactive control (VinSpinIC) enables target-specific effect deconvolution • Submicromolar cellular activity validated via NanoBRET; co-crystal structure (PDB: 6I8B) guides SAR Standardize your SPIN1 target validation with the definitive chemical probe.

Molecular Formula C42H58N8O4
Molecular Weight 739.0 g/mol
Cat. No. B1193774
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVinSpinIn
SynonymsTD020824a;  Vinnie's Spindlin Inhibitor;  VinSpinIn
Molecular FormulaC42H58N8O4
Molecular Weight739.0 g/mol
Structural Identifiers
SMILESCC1(C2=CC(=C(C=C2N=C1N)OCCCN3CC4=C(C3)C=C(C=C4)OCCC5=CN(N=N5)CC(=O)N6CCC(CC6)CCN7CCCC7)OCC8CC8)C
InChIInChI=1S/C42H58N8O4/c1-42(2)36-23-38(54-29-31-6-7-31)39(24-37(36)44-41(42)43)53-20-5-16-48-25-32-8-9-35(22-33(32)26-48)52-21-13-34-27-50(46-45-34)28-40(51)49-18-11-30(12-19-49)10-17-47-14-3-4-15-47/h8-9,22-24,27,30-31H,3-7,10-21,25-26,28-29H2,1-2H3,(H2,43,44)
InChIKeyXPEJZXWPKDAYFX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

VinSpinIn: Validated SPIN1 Tudor Domain Inhibitor


VinSpinIn is a first-in-class, bivalent small-molecule inhibitor targeting the Tudor methyl-lysine/arginine reader domains of Spindlin1 (SPIN1) and its paralogs [1]. It was developed as a high-quality chemical probe to dissect chromatin function and SPIN1-mediated transcriptional regulation. Characterized by a Kd of 9.9 nM for the SPIN1(49-262) domain in isothermal titration calorimetry (ITC) assays [2], VinSpinIn exhibits a unique bidentate binding mode that simultaneously engages Tudor domains 1 and 2, effectively blocking histone methylation readout . Its validation as a selective chemical probe for epigenetic research makes it a critical tool for studying SPIN1 biology in cancer and inflammation .

Bivalent SPIN1 Tudor domain chemical probe
Structurally matched inactive control (VinSpinIC) available
Chromatin function & transcriptional regulation studies
Selectivity-profiled epigenetic probe workflow

Why VinSpinIn Cannot Be Replaced


Substituting VinSpinIn with other SPIN1 inhibitors, such as EML631 or MS31, or generic Tudor domain binders, is scientifically unsound due to fundamental differences in binding mode, potency, selectivity, and validated cellular activity. VinSpinIn's unique bidentate binding to both Tudor domains 1 and 2 of SPIN1 results in a 9.9 nM Kd [1], which is orders of magnitude more potent than the 3 µM Kd reported for the earlier-generation inhibitor EML631 [2]. Furthermore, its selectivity profile, defined by >300-fold selectivity over a panel of methyltransferases and lack of significant thermal shift across a panel of methyl-binding domains (MBDs) [1], is not replicated by fragment-like inhibitors such as MS31, which, while selective, only engages Tudor domain II and has a 9-fold lower affinity (Kd=91 nM) [3]. The presence of a validated, structurally matched inactive control (VinSpinIC) further underscores the necessity of using VinSpinIn for rigorous experimental design, as this control is not available for other probes [1].

Binding mode mismatch
VinSpinIn's bidentate Tudor domain engagement is not replicated by MS31's monodentate binding, potentially altering chromatin-reader inhibition profiles.
Affinity gap
Earlier probes like EML631 exhibit substantially lower affinity, which may require higher compound concentrations and increase off-target risk in cellular assays.
Control compound absence
Only VinSpinIn offers VinSpinIC, a structurally matched inactive control; other SPIN1 probes lack this critical negative control, complicating target-specific effect attribution.

VinSpinIn Performance Evidence


SPIN1 Binding Affinity: VinSpinIn vs. EML631

VinSpinIn demonstrates a 303-fold higher binding affinity for SPIN1 (Kd = 9.9 nM) compared to the earlier-generation SPIN1 inhibitor EML631 (Kd = 3,000 nM) as measured by isothermal titration calorimetry (ITC) [1][2]. This quantitative difference is critical for ensuring target engagement at therapeutically relevant concentrations.

Binding Affinity Kd
Head-to-head
VinSpinIn: 9.9 nM vs EML631: 3,000 nM
303-fold higher affinity
Supports lower-concentration target engagement studies
ITC assay, recombinant SPIN1 domain
SPIN1 Kd ITC

SPIN1 Binding Mode: VinSpinIn vs. MS31

VinSpinIn engages both Tudor domain 1 and Tudor domain 2 of SPIN1 through a unique bidentate binding mode, a mechanism confirmed by X-ray crystallography (PDB: 6I8B) [1][2]. In contrast, the fragment-like inhibitor MS31 binds exclusively to Tudor domain II with a 9-fold lower affinity (Kd = 91 nM) [3][4]. This mechanistic distinction is critical, as dual-domain engagement provides a more complete blockade of SPIN1's chromatin reader function.

Binding Mode
Head-to-head
VinSpinIn: bidentate (domains 1+2) vs MS31: monodentate (domain II only)
9.2-fold affinity advantage
Dual-domain engagement may block chromatin reader function more completely
X-ray crystallography (PDB: 6I8B, 6U2L); ITC assays
Tudor Domain SPIN1 Bidentate

Selectivity Against Epigenetic Readers and Writers

VinSpinIn exhibits exquisite selectivity, displaying >300-fold selectivity over a panel of methyltransferases and no significant thermal shift across a panel of methyl-binding domains (MBDs) in thermal shift assays (DSF) [1]. This selectivity profile is more comprehensive than that reported for earlier SPIN1 probes, establishing VinSpinIn as a more precise tool for interrogating SPIN1-specific biology.

Epigenetic Selectivity
Class-level
>300-fold selectivity over methyltransferases; no significant thermal shift across MBD panel
Supports SPIN1-specific chromatin biology interpretation
DSF and SPA selectivity profiling
Selectivity Methyltransferase MBD

Cellular Target Engagement by NanoBRET

VinSpinIn demonstrates dose-dependent inhibition of the SPIN1-H3 interaction in living cells with a submicromolar IC50, as quantified using a NanoBRET cellular target engagement assay [1]. This confirms that its potent in vitro binding translates into effective cellular target engagement, a critical validation step often lacking for other early-stage probes. EML631, for example, requires concentrations >10 µM to observe an effect on SPIN1-regulated gene expression, indicating weaker cellular potency [2].

Cellular Target Engagement
Head-to-head
VinSpinIn: submicromolar NanoBRET IC50 vs EML631: >10 µM required for gene expression effect
>10-fold lower active concentration
Functional probe activity in living cells confirmed
NanoBRET assay, HEK293T cells
NanoBRET Cellular Activity Target Engagement

Differentiating Target Effects with VinSpinIC Control

The availability of a structurally matched, inactive control compound, VinSpinIC, enables researchers to confidently attribute observed cellular phenotypes to SPIN1 inhibition rather than to off-target or non-specific compound toxicity [1]. This is a critical differentiator from other SPIN1 inhibitors like EML631 and MS31, for which no dedicated, structurally analogous inactive control exists. The Chemical Probes Portal highlights that both VinSpinIn and VinSpinIC can display toxicity, underscoring the necessity of using the control to deconvolute target-specific effects [2].

Matched Inactive Control
Supporting evidence
VinSpinIC (structurally matched negative control) available
Enables target-specific effect attribution, deconvoluting compound toxicity
Chemical Probes Portal SERP review
Chemical Probe Negative Control VinSpinIC

VinSpinIn Research Applications


SPIN1 Transcriptional Programs in Squamous Cell Carcinoma

VinSpinIn's unique bidentate binding and high cellular potency make it the superior choice for dissecting SPIN1's role in cancer. Small molecule inhibition and siRNA knockdown of SPIN1 with VinSpinIn identified genes transcriptionally regulated by SPIN1 in squamous cell carcinoma [1]. Its submicromolar cellular activity allows for confident target engagement studies, while the availability of the inactive control VinSpinIC is crucial for deconvoluting compound-specific toxicity from target-specific effects in these complex cellular models [2].

SPIN1 in Cancer Inflammation and Metastasis

The validation of VinSpinIn as a chemical probe extends to studies of cancer metastasis and inflammation. Research using VinSpinIn suggests that SPIN1 may have a role in these processes [1]. The compound's high selectivity over other epigenetic readers and writers (e.g., >300-fold over methyltransferases [2]) ensures that observed effects on inflammatory gene expression or metastatic potential can be more reliably linked to SPIN1 inhibition, making it a valuable asset for target validation in oncology drug discovery.

Tudor Domain Structural Biology and FBDD

The co-crystal structure of VinSpinIn bound to SPIN1 (PDB: 6I8B) provides an atomic-level blueprint for rational drug design [1]. Its bidentate binding mode, simultaneously engaging Tudor domains 1 and 2, serves as a unique structural template for designing novel, potent, and selective inhibitors of this challenging class of reader domains [2]. This structure offers a significant advantage over the binding modes of fragment-like inhibitors such as MS31, which only occupies a single domain [3], providing a more comprehensive starting point for structure-activity relationship (SAR) campaigns.

SPIN1 Chemical Probe Standard

For laboratories aiming to adhere to the highest standards of chemical biology, VinSpinIn is the definitive tool. Its characterization includes extensive in vitro validation (Kd, ITC, DSF), cellular target engagement (NanoBRET), selectivity profiling (>300-fold over methyltransferases, MBD panel), and the availability of a structurally matched inactive control (VinSpinIC) [1][2]. This comprehensive validation package, which exceeds that of earlier probes like EML631 [3], positions VinSpinIn as the benchmark for studying SPIN1, ensuring reproducibility and robustness in experimental findings across different research groups.

Application
Selection Property
Validation Focus
SPIN1 transcriptional program studies in squamous cell carcinoma
Bivalent Tudor domain engagement with matched inactive control
Target-specific gene regulation interpretation
Cancer inflammation and metastasis model studies
Epigenetic selectivity profile (>300-fold over methyltransferases)
Inflammatory gene expression endpoint attribution
Tudor domain structural biology and fragment-based design
Co-crystal structure (PDB: 6I8B) with bidentate binding mode
Structure-activity relationship campaign support
SPIN1 chemical probe benchmarking
Comprehensive validation package with VinSpinIC control
Reproducibility across research groups

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


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